molecular formula C11H20O3 B3161817 Methyl 8-(oxiran-2-yl)octanoate CAS No. 87321-84-4

Methyl 8-(oxiran-2-yl)octanoate

Cat. No.: B3161817
CAS No.: 87321-84-4
M. Wt: 200.27 g/mol
InChI Key: JMKMKVPLEQYRBF-UHFFFAOYSA-N
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Description

Methyl 8-(oxiran-2-yl)octanoate , also known as methyl 8-(3-octyloxiran-2-yl)octanoate , is a chemical compound with the molecular formula C₁₉H₃₆O₄ . It belongs to the class of cyclic carbonates and is derived from ricinoleic acid. The compound features an eight-carbon alkyl chain attached to an oxirane (epoxide) ring. The presence of the oxirane group makes it interesting for various applications .


Synthesis Analysis

  • Epoxidation : The epoxy carbonate ester undergoes epoxidation using the performic acid method, resulting in the desired compound .


Molecular Structure Analysis

The molecular structure of This compound consists of an eight-carbon alkyl chain (octanoate) attached to an oxirane ring. The oxirane ring provides reactivity and interesting stereochemistry . Here’s the simplified structure:


Chemical Reactions Analysis

  • Intramolecular Rearrangement : Under the influence of Lewis acids, it can rearrange intramolecularly to form cyclic carbonates .

Scientific Research Applications

Synthesis and Characterization in Bio-Based Products

  • Novel bio-based cyclic carbonates, including methyl 8-(3-(2-(methoxy carbonyloxy)octyl)oxiran-2-yl)octanoate, were synthesized from ricinoleic acid, demonstrating potential in eco-friendly chemical applications (Narra et al., 2016).

Physical Properties and Reactions

  • Studies involving methyl 12-(2,2′-oxiran-2-yl)-octadecanoate revealed insights into its physical properties and reactions, which can be relevant to understanding the behavior of similar compounds like methyl 8-(oxiran-2-yl)octanoate in various chemical contexts (Jie & Zheng, 1988).

Potential in Polymer Synthesis

  • Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, a compound structurally related to this compound, has been synthesized and studied, indicating potential applications in polymer chemistry and material science (Vick, Zimmerman, & Weisleder, 1979).

Chemo-Enzymatic Synthesis

  • This compound is structurally related to chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, which have been synthesized chemo-enzymatically, demonstrating the compound's relevance in chiral synthesis and pharmaceutical applications (Peru et al., 2016).

Anticancer Research

  • The synthesis and reaction of compounds structurally related to this compound with various nucleophiles have been investigated for potential anticancer applications, highlighting the compound's relevance in medicinal chemistry (Gouhar & Raafat, 2015).

Corrosion Inhibition Studies

  • Aromatic epoxy monomers structurally similar to this compound have been studied for their anticorrosive properties on carbon steel, indicating potential applications in industrial corrosion protection (Dagdag et al., 2019).

Asymmetric Synthesis

  • Compounds like this compound have been used in the synthesis of optically active antifungals, showcasing their role in the development of stereoselective pharmaceuticals (Tasaka et al., 1993).

Energy and Fuel Research

  • This compound, due to its structural similarity to compounds like methyl octanoate, may be relevant in studies related to biodiesel and renewable energy sources (Garner & Brezinsky, 2011).

Mechanism of Action

The mechanism of action involves Lewis acid-catalyzed rearrangement of the epoxy carbonate ester. Lewis acids (such as Sc(OTf)₃, Yb(OTf)₃, and ZnBr₂) facilitate the formation of cyclic carbonates through a spiroorthocarbonate intermediate. The oxirane ring opens, leading to the desired product .

Properties

IUPAC Name

methyl 8-(oxiran-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-13-11(12)8-6-4-2-3-5-7-10-9-14-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKMKVPLEQYRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448794
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-84-4
Record name Oxiraneoctanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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